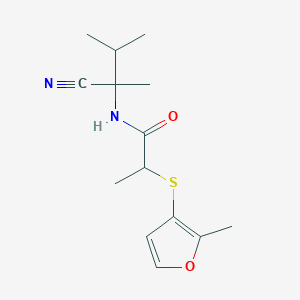
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide, also known as CMF-3, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiol-containing compounds and has been found to possess potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
- Antimicrobial Heterocycles Synthesis : A study reported the synthesis of various heterocycles incorporating sulfamoyl moiety, demonstrating the reactivity of cyanoacetamides like N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide in forming biologically active compounds. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their potential pharmaceutical applications (Darwish et al., 2014).
Catalytic and Synthetic Applications
- Complex Formation and Catalysis : Research on chiral imidazo[1,5-a]pyridinium salts, which share a similar complexity in structure to the compound , explored their reaction with silver to form carbenes. These carbenes were used in palladium and rhodium complex formation, demonstrating the potential of complex organic molecules in catalysis and asymmetric synthesis, which could be relevant to exploring the catalytic capabilities of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide (Roseblade et al., 2007).
Computational and Theoretical Studies
- Computational Peptidology : A study employing conceptual density functional theory to analyze the reactivity and molecular properties of antifungal tripeptides provides an example of how computational methods could be used to predict the behavior and applications of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide in biological systems (Flores-Holguín et al., 2019).
Bioconjugation and Polymer Research
- Responsive Polymers : The synthesis and characterization of responsive polymers incorporating specific functional groups, as seen in the study of electrolyte responsive terpolymers, suggest the potential for N-(2-Cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide to be utilized in the development of smart materials and bioconjugation applications (McCORMICK et al., 1992).
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylfuran-3-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-9(2)14(5,8-15)16-13(17)11(4)19-12-6-7-18-10(12)3/h6-7,9,11H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJVIODMLQFWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

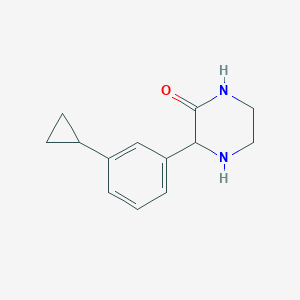
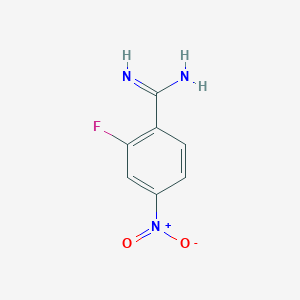
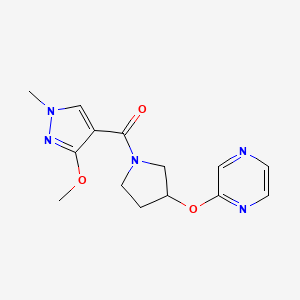
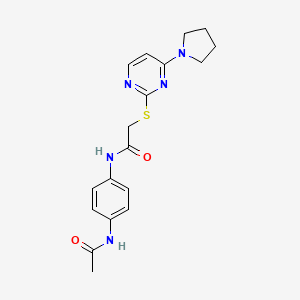
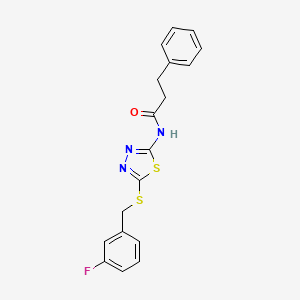
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
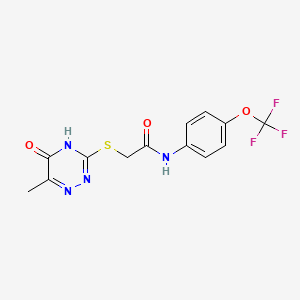
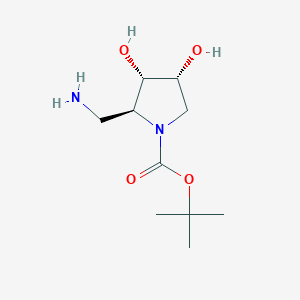
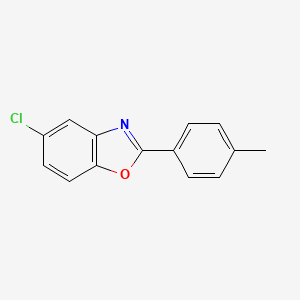
![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)
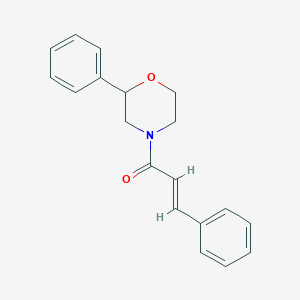
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
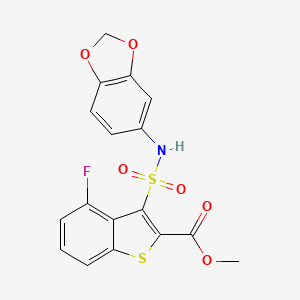
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)